molecular formula C17H22ClFN6O B12340705 5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine

5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine

Cat. No.: B12340705
M. Wt: 380.8 g/mol
InChI Key: XIAQSAGSVIDPPS-UHFFFAOYSA-N
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Description

5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with chloro, fluorophenyl, and pyrazolidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the temperature, solvent, and catalyst concentration. Additionally, large-scale production may require the use of continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.

Scientific Research Applications

5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of 5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H22ClFN6O

Molecular Weight

380.8 g/mol

IUPAC Name

5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine

InChI

InChI=1S/C17H22ClFN6O/c1-10(2)26-15-7-14(24-25-15)22-16-13(18)9-21-17(23-16)20-8-11-3-5-12(19)6-4-11/h3-6,9-10,14-15,24-25H,7-8H2,1-2H3,(H2,20,21,22,23)

InChI Key

XIAQSAGSVIDPPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CC(NN1)NC2=NC(=NC=C2Cl)NCC3=CC=C(C=C3)F

Origin of Product

United States

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